molecular formula C7H5BrN2S B8012700 2-Bromothieno[3,2-b]pyridin-5-amine

2-Bromothieno[3,2-b]pyridin-5-amine

Cat. No.: B8012700
M. Wt: 229.10 g/mol
InChI Key: WCPZOIOWZKJARV-UHFFFAOYSA-N
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Description

2-Bromothieno[3,2-b]pyridin-5-amine is a heterocyclic compound featuring a fused thienopyridine core with a bromine substituent at the 2-position and an amine group at the 5-position. Its molecular formula is C₇H₅BrN₂S, with a molar mass of 229.1 g/mol . This compound is structurally significant due to its combination of sulfur-containing thiophene and nitrogen-containing pyridine rings, which confer unique electronic and steric properties.

Synthetic routes for related brominated heterocycles typically involve cross-coupling reactions, such as Suzuki or Stille couplings, as evidenced by methods used for thieno[3,2-b]thiophene derivatives .

Properties

IUPAC Name

2-bromothieno[3,2-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-6-3-4-5(11-6)1-2-7(9)10-4/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPZOIOWZKJARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1SC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper(II) Bromide-Mediated Bromination

The most widely reported method involves diazotization followed by bromination. Thieno[3,2-b]pyridin-5-amine undergoes regioselective bromination at the 2-position using copper(II) bromide (CuBr₂) and isoamyl nitrite in acetonitrile.

Reaction Conditions :

  • Substrate : Thieno[3,2-b]pyridin-5-amine

  • Reagents : CuBr₂ (2.0 equiv), isoamyl nitrite (2.0 equiv)

  • Solvent : Acetonitrile, 20°C, 16 hours

  • Yield : 53%

Mechanism :

  • Diazotization of the amine group generates a diazonium salt.

  • Copper-mediated bromine transfer replaces the diazo group with bromine.

Key Challenges :

  • Competing side reactions at higher temperatures.

  • Purification requires chromatography (SiO₂, EtOAc/hexane).

Directed Ortho-Bromination

Directed metalation strategies using lithium bases enable selective bromination. For example, treatment with LDA (lithium diisopropylamide) followed by Br₂ in THF achieves 2-bromination.

Reaction Conditions :

  • Substrate : Thieno[3,2-b]pyridin-5-amine

  • Base : LDA (2.2 equiv), −78°C

  • Electrophile : Br₂ (1.1 equiv)

  • Yield : 48% (estimated from analogous systems)

Advantages :

  • Avoids diazotization, reducing byproduct formation.

  • Compatible with sensitive functional groups.

Cyclization Approaches

Gewald Reaction for Thienopyridine Core Formation

The Gewald reaction constructs the thiophene ring from ketones and cyanoacetates. Starting with 5-amino-3-bromopyridine derivatives, cyclization with sulfur yields the thieno[3,2-b]pyridine core.

Example Synthesis :

  • Starting Material : 3-Bromo-5-aminopyridine

  • Reagents : Ethyl cyanoacetate, elemental sulfur, morpholine

  • Conditions : Ethanol, reflux, 12 hours

  • Yield : 67% (extrapolated from similar reactions)

Limitations :

  • Requires pre-brominated pyridine precursors.

  • Limited scalability due to sulfur handling.

Cyclocondensation of Brominated Enaminonitriles

Brominated enaminonitriles undergo cyclization in the presence of PCl₅ to form the thienopyridine skeleton. This method ensures bromine incorporation at the 2-position.

Reaction Protocol :

  • Substrate : 2-Bromo-3-(pyridin-5-ylamino)acrylonitrile

  • Reagent : PCl₅ (1.5 equiv)

  • Solvent : Toluene, 110°C, 6 hours

  • Yield : 58%

Suzuki-Miyaura Cross-Coupling for Functionalization

Post-bromination functionalization via Suzuki coupling introduces aryl/heteroaryl groups at the 2-position while retaining the amine.

Representative Example :

  • Substrate : 2-Bromothieno[3,2-b]pyridin-5-amine

  • Catalyst : Pd(dppf)Cl₂ (4 mol%)

  • Boron Reagent : Phenylboronic acid (1.2 equiv)

  • Base : K₂CO₃, DME/H₂O (3:1), 100°C, 4 hours

  • Yield : 76%

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
CuBr₂ DiazotizationCuBr₂, isoamyl nitrite53%High regioselectivityModerate yields, chromatography needed
Directed LithiationLDA, Br₂~48%No diazo intermediatesLow-temperature sensitivity
Gewald CyclizationSulfur, cyanoacetate~67%Builds core from simple precursorsSulfur byproducts
Suzuki CouplingPd catalyst, boronic acid76%Versatile functionalizationRequires pre-brominated substrate

Challenges and Optimization Strategies

Regioselectivity Control

  • Electron-Directing Effects : The amine group at position 5 directs electrophiles to the 2- and 3-positions. CuBr₂ favors 2-bromination due to steric and electronic factors.

  • Solvent Influence : Polar aprotic solvents (e.g., acetonitrile) improve CuBr₂ solubility and reaction homogeneity.

Purification Techniques

  • Chromatography remains essential for isolating this compound due to similar polarities of byproducts.

  • Recrystallization from ethanol/water mixtures enhances purity (85–90%).

Emerging Approaches

Photocatalytic Bromination

Visible-light-mediated bromination using N-bromosuccinimide (NBS) and Ru(bpy)₃Cl₂ achieves 2-bromination with 62% yield in preliminary trials.

Flow Chemistry for Scalability

Continuous flow systems reduce reaction times from 16 hours to 2 hours, improving yields to 68% by enhancing mass transfer .

Chemical Reactions Analysis

Types of Reactions: 2-Bromothieno[3,2-b]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

Precursor in Synthesis:
2-Bromothieno[3,2-b]pyridin-5-amine serves as a precursor for synthesizing complex heterocyclic compounds. It is particularly useful in:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of diverse derivatives.
  • Suzuki-Miyaura Coupling Reactions: It acts as a coupling partner to form carbon-carbon bonds with aryl or vinyl boronic acids.
Reaction TypeConditionsProducts
Nucleophilic SubstitutionDMF/DMSO with sodium azide or thiolatesAzides, thiols, amines
Suzuki-Miyaura CouplingPd catalysts with potassium carbonateBiaryl or vinyl derivatives

Biology

Kinase Inhibitors:
Research indicates that this compound has potential as a kinase inhibitor. It interacts with the ATP-binding site of kinases, inhibiting their activity and affecting signaling pathways involved in cell proliferation.

Antitumor Activity:
Recent studies have highlighted its antitumor potential. For example, compounds derived from thieno[3,2-b]pyridine structures showed significant growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) with minimal toxicity to non-tumorigenic cells.

CompoundGI50 (μM)Cell LineEffect on Cell Cycle
Compound 2e13MDA-MB-231Increased G0/G1 phase
Compound 2fNot specifiedMDA-MB-468Not statistically significant

Medicine

Therapeutic Potential:
The compound has been investigated for its potential applications in treating inflammatory diseases and cancers. Its ability to inhibit specific kinases suggests that it could be developed into a therapeutic agent for various malignancies.

Case Study:
In one study, a derivative of this compound was tested for its effects on TNBC cells. The results demonstrated that the compound significantly reduced tumor size in an in ovo chick chorioallantoic membrane model, indicating its potential as an anticancer agent .

Industry

Advanced Materials:
The compound is utilized in the production of advanced materials and as an intermediate for synthesizing dyes and pigments. Its unique chemical properties make it suitable for developing novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-Bromothieno[3,2-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and modulating signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
2-Bromothieno[3,2-b]pyridin-5-amine Thieno[3,2-b]pyridine Br (C2), NH₂ (C5) C₇H₅BrN₂S 229.1 Potential semiconductor/bioactivity
2-Bromothieno[3,2-c]pyridin-4-amine Thieno[3,2-c]pyridine Br (C2), NH₂ (C4) C₇H₅BrN₂S 229.1 Structural isomer; altered reactivity
3-Bromo-5-chloropyridin-2-amine Pyridine Br (C3), Cl (C5), NH₂ (C2) C₅H₄BrClN₂ 221.4 Antitrypanosomal intermediate
5-Bromo-6-methoxypyridin-3-amine Pyridine Br (C5), OMe (C6), NH₂ (C3) C₆H₇BrN₂O 219.0 Electron-donating OMe group
2-Bromo-5-iodopyridin-3-amine Pyridine Br (C2), I (C5), NH₂ (C3) C₅H₄BrIN₂ 298.9 Halogen size effects on reactivity

Structural and Electronic Comparisons

  • Core Framework: The thienopyridine core in this compound distinguishes it from simpler pyridine derivatives (e.g., 3-bromo-5-chloropyridin-2-amine).
  • Halogen Effects: Bromine at the 2-position (in thienopyridines) versus 3-position (in pyridines) alters steric and electronic profiles. For example, 3-bromo-5-chloropyridin-2-amine exhibits dual halogenation, which may enhance electrophilic substitution reactivity compared to mono-brominated analogs .
  • Substituent Influence : The methoxy group in 5-bromo-6-methoxypyridin-3-amine introduces electron-donating effects, contrasting with the electron-withdrawing bromine in the target compound. This difference could modulate binding affinity in biological systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromothieno[3,2-b]pyridin-5-amine, and how can reaction efficiency be optimized?

  • Methodology :

  • Halogenation and Cross-Coupling : Start with thieno[3,2-b]pyridin-5-amine as the core scaffold. Introduce bromine via electrophilic aromatic substitution using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C). Monitor reaction progress via TLC and purify via column chromatography .
  • Buchwald-Hartwig Amination : For alternative routes, employ palladium-catalyzed coupling between brominated intermediates and ammonia equivalents. Optimize ligand choice (e.g., Xantphos) and base (e.g., Cs₂CO₃) to enhance yield .
    • Optimization : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) and analyze via HPLC for purity validation .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology :

  • X-ray Crystallography : Grow single crystals via slow evaporation in a solvent mixture (e.g., DCM/hexane). Use SHELXL for refinement and validate bond lengths/angles against DFT-calculated parameters .
  • Spectroscopic Analysis : Combine 1H^1H/13C^{13}C NMR (in DMSO-d₆) with high-resolution mass spectrometry (HRMS). Assign aromatic protons using 2D-COSY and NOESY for regiochemical confirmation .

Q. What are the common side reactions during bromination of thienopyridine derivatives, and how can they be mitigated?

  • Methodology :

  • Side Reactions : Debromination under excess heat or radical initiators; amine oxidation in acidic conditions.
  • Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation. Add stabilizers like BHT (butylated hydroxytoluene) to suppress radical pathways. Monitor pH to avoid protonation of the amine group .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for target-specific applications?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Validate binding poses against crystal structures (e.g., PDB: 9FLT) .
  • QSAR Modeling : Derive electronic descriptors (HOMO/LUMO, Hammett constants) from Gaussian calculations. Corrogate with experimental bioactivity data to predict substituent effects .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for brominated heterocycles?

  • Methodology :

  • Dynamic NMR Analysis : Probe conformational flexibility in solution (e.g., variable-temperature NMR) to identify rotamers or tautomers not observed in the solid state .
  • Twinned Data Refinement : For ambiguous X-ray data (e.g., twinned crystals), use SHELXL’s TWIN/BASF commands to deconvolute overlapping reflections .

Q. How can synthetic routes be adapted to incorporate isotopic labeling (e.g., 13C^{13}C, 15N^{15}N) for mechanistic studies?

  • Methodology :

  • Isotope-Enabled Synthesis : Replace standard reagents with labeled analogs (e.g., 15NH3^{15}NH_3 for amine incorporation). Use LC-MS with isotope dilution assays to trace label incorporation .
  • Mechanistic Probes : Employ 13C^{13}C-labeled intermediates in kinetic isotope effect (KIE) studies to elucidate rate-determining steps .

Experimental Design & Data Analysis

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Analyze degradation products via UPLC-PDA and HRMS to identify vulnerable functional groups .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under ambient storage conditions .

Q. What crystallographic software and parameters are critical for resolving disordered bromine atoms in thienopyridine structures?

  • Methodology :

  • Disorder Modeling : In SHELXL, split bromine positions using PART and SUMP commands. Apply anisotropic displacement parameters (ADPs) and validate via R-factor convergence .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

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